Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate
Description
X-ray Crystallographic Characterization of the Dithiane-Cyclohexane Core
X-ray diffraction studies of analogous 1,3-dithiane derivatives reveal critical insights into the molecular geometry of the dithiane-cyclohexane core. For example, the crystal structure of a related compound, C₈H₈O₂S₂, adopts an orthorhombic system with space group Pca2₁ and unit cell parameters a = 10.7521 Å, b = 5.5245 Å, and c = 14.480 Å. The cyclohexane ring in this system exhibits a twist-boat conformation, deviating from the typical chair conformation due to steric and electronic influences from the fused dithiane ring.
The dihedral angle between the mean planes of the cyclohexane and 1,3-dithiane rings is 9.1°, indicating near-planar alignment with slight torsional distortion. Intramolecular S⋯O contacts (2.719–2.740 Å) further stabilize the hybrid structure by mitigating repulsion between sulfur lone pairs and ester oxygen atoms. These interactions highlight the role of sulfur atoms in directing molecular geometry.
Table 1: Crystallographic Parameters of a Representative 1,3-Dithiane-Cyclohexane Hybrid
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pca2₁ |
| Unit cell volume (ų) | 860.1 |
| Dihedral angle (°) | 9.1 |
| S⋯O contact (Å) | 2.719–2.740 |
Chair Conformation Stability in Cyclohexane-Dithiane Hybrid Systems
The cyclohexane ring in Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate adopts a twist-boat conformation rather than the thermodynamically favored chair form. This deviation arises from two factors:
- Steric Hindrance : The 1,3-dithiane ring introduces axial substituents that clash with equatorial hydrogen atoms on the cyclohexane, destabilizing the chair conformation.
- Electronic Effects : Sulfur atoms in the dithiane ring participate in hyperconjugative interactions with adjacent C–H bonds, altering orbital hybridization and favoring non-chair geometries.
Comparative studies of pure cyclohexane derivatives show chair conformations dominate, underscoring the destabilizing influence of the dithiane moiety in hybrid systems.
Hyperconjugative σ(C–S)→σ*(C–H) Interactions in 1,3-Dithiane Derivatives
Hyperconjugation between sulfur-containing orbitals and adjacent C–H bonds plays a pivotal role in stabilizing non-classical conformations. In this compound, σ(C–S) orbitals donate electron density to σ*(C–H) antibonding orbitals, reducing ring strain and enabling torsional flexibility. Key evidence includes:
- Shortened C–S Bonds : The C–S bond lengths in the dithiane ring (1.716–1.819 Å) are consistent with enhanced s-character from hyperconjugation.
- Angular Distortions : Exocyclic angles at sulfur-bearing carbons (e.g., 122.3° at C7–O2) reflect rehybridization driven by electron delocalization.
These interactions contrast with simpler cyclohexane systems, where hyperconjugation is less pronounced due to the absence of sulfur’s polarizable lone pairs.
Comparative Analysis with 1,4-Dithiane and Cyclohexane Analogues
The structural and conformational features of this compound diverge significantly from both 1,4-dithiane derivatives and plain cyclohexane analogues:
Table 2: Comparative Analysis of Dithiane-Cyclohexane Hybrids and Analogues
| Feature | This compound | 1,4-Dithiane Derivatives | Plain Cyclohexane Analogues |
|---|---|---|---|
| Ring Conformation | Twist-boat | Chair | Chair |
| Dihedral Angle (°) | 9.1 | 0–5 | 0 |
| Key Stabilizing Factor | S⋯O contacts, hyperconjugation | Steric shielding | Van der Waals interactions |
| C–S Bond Length (Å) | 1.716–1.819 | 1.75–1.82 | N/A |
The 1,3-dithiane configuration introduces greater torsional strain than 1,4-dithiane systems, as the closer proximity of sulfur atoms amplifies steric and electronic repulsions. Conversely, plain cyclohexane esters lack sulfur-mediated hyperconjugation, resulting in more rigid chair conformations.
Properties
CAS No. |
798555-94-9 |
|---|---|
Molecular Formula |
C13H20O2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H20O2S2/c1-2-15-12(14)10-4-6-11(7-5-10)13-16-8-3-9-17-13/h10H,2-9H2,1H3 |
InChI Key |
CTHSZVJCPGWGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=C2SCCCS2)CC1 |
Origin of Product |
United States |
Preparation Methods
Reaction with Carbon Disulfide and Diiodomethane
A widely reported method involves the use of cyclohexane-1,3-dione as a precursor. The synthesis proceeds via a base-mediated reaction with carbon disulfide (CS₂) and diiodomethane (CH₂I₂) in dimethylformamide (DMF).
Procedure :
- Cyclohexane-1,3-dione (0.1 mol) is added to a stirred suspension of potassium carbonate (0.3 mol) in DMF.
- Carbon disulfide (0.15 mol) is introduced, followed by dropwise addition of diiodomethane (0.12 mol).
- The mixture is stirred at room temperature for 7 hours, quenched with ice-water, and filtered.
- The crude product is recrystallized from ethanol, yielding colorless plates (81% yield).
Key Features :
- The reaction exploits the nucleophilic attack of the enolate intermediate on CS₂, forming a dithiocarbonate.
- Diiodomethane acts as an alkylating agent, facilitating cyclization to form the dithiane ring.
Optimization :
- Substituting DMF with xylene or toluene reduces side reactions but requires higher temperatures (130°C).
- Catalytic amounts of triethylamine (TEA) or N,N-dimethylethylamine (DMEA) improve yields by mitigating protonation of intermediates.
BF₃·SMe₂-Mediated Thioacetalation
One-Pot Synthesis from Aldehyde Precursors
A metal-free method using BF₃·SMe₂ enables the conversion of aldehydes to dithioacetals, which can be adapted for the target compound.
Procedure :
- Ethyl 4-formylcyclohexane-1-carboxylate is reacted with methyl sulfide (SMe₂) in the presence of BF₃·SMe₂.
- The mixture is heated to 80°C for 16 hours, followed by quenching with methanol.
- Purification via silica gel chromatography yields the dithian-2-ylidene product.
Advantages :
- Odor-free compared to traditional thiol-based methods.
- Functional group tolerance: Compatible with esters and cyclohexane rings.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Conditions |
|---|---|---|---|---|
| Cyclohexane-1,3-dione | Cyclohexane-1,3-dione | CS₂, CH₂I₂, K₂CO₃ | 81% | RT, DMF |
| Corey-Seebach Umpolung | Aldehyde derivative | 1,3-Propanedithiol, n-BuLi | ~60% | −78°C, THF |
| BF₃·SMe₂ Thioacetalation | Ethyl 4-formylcyclohexane-1-carboxylate | BF₃·SMe₂, SMe₂ | 68–75% | 80°C, solvent-free |
Mechanistic Insights :
- The cyclohexane-1,3-dione route proceeds via enolate formation, CS₂ insertion, and alkylative cyclization.
- The Corey-Seebach method relies on umpolung reactivity, where the dithiane acts as an acyl anion equivalent.
- BF₃·SMe₂ facilitates electrophilic activation of the aldehyde, promoting nucleophilic attack by sulfide.
Recent Advances and Modifications
Photocatalytic Reductive Radical-Polar Crossover
A novel photocatalytic approach using 4CzIPN (a photosensitizer) and iPr₃SiSH (HAT catalyst) generates dithiane radicals, which are reduced to carbanions for subsequent coupling with electrophiles. This method avoids strong bases and enables redox-neutral conditions.
Procedure :
- Ethyl 4-(dithiane)cyclohexane-1-carboxylate is irradiated under blue LEDs in the presence of 4CzIPN and iPr₃SiSH.
- The resultant carbanion reacts with ketones or aldehydes, yielding the target compound after protonation.
Yield : 65–78%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like organolithium or Grignard reagents are often used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted dithianes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of heterocyclic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in carbon-carbon bond-forming reactions. The ester group can participate in esterification and transesterification reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
Structural and Conformational Differences
Ethyl 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate ()
- Substituents : A 2-oxocyclohex-3-ene core with 4-chlorophenyl and 4-fluorophenyl groups.
- Conformation : Exhibits multiple conformations (envelope, screw-boat, and half-chair) in the crystal lattice due to steric and electronic effects of the aryl substituents. Dihedral angles between aromatic rings range from 76.4° to 89.9°, influencing packing stability .
- Comparison : The dithianylidene group in the target compound lacks oxygen but introduces sulfur atoms, which may enhance π-conjugation and alter intermolecular interactions (e.g., S···S contacts vs. C–H···O hydrogen bonds).
Ethyl 3-((4-(tert-Butyl)phenyl)ethynyl)cyclohexane-1-carboxylate ()
- Substituents : Ethynyl and bulky tert-butyl groups.
- Stereochemistry : Cis:trans diastereomeric ratio of 6.5:1, attributed to steric hindrance from the tert-butyl group .
- Comparison : The planar dithianylidene group likely reduces stereochemical complexity compared to bulky substituents, favoring a single conformation.
Ethyl 4-(Trifluoromethoxy)cyclohexane-1-carboxylate ()
- Substituents : Trifluoromethoxy group, a strong electron-withdrawing substituent.
- Electronic Effects : The –OCF₃ group increases lipophilicity and metabolic stability, common in pharmaceutical intermediates .
- Comparison : The dithianylidene group may offer redox activity (via sulfur) absent in fluorinated analogs, expanding utility in electroactive materials.
Physical and Spectral Properties
Key Observations :
- The dithianylidene group’s conjugation may downfield-shift ¹H/¹³C NMR signals compared to esters with electron-donating groups.
- Sulfur atoms could lower melting points due to reduced hydrogen-bonding capacity versus oxo analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
